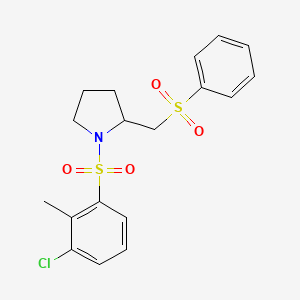

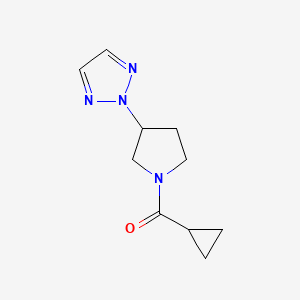

1-((3-氯-2-甲基苯基)磺酰基)-2-((苯磺酰基)甲基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

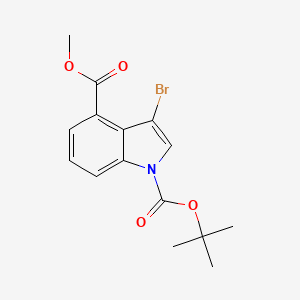

The compound "1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine" is a complex molecule that appears to be related to various sulfone and pyrrolidine derivatives. These types of compounds have been studied for their potential pharmacological activities, including anti-HIV properties and as calcium channel blockers . The presence of sulfonyl groups and the pyrrolidine ring suggests that this compound may be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related aryl pyrrolyl sulfones involves reacting arylsulfonyl chlorides with substituted pyrroles or by condensing sulfonamides with dimethoxytetrahydrofuran . Similarly, the synthesis of 1-phenylsulfonylpyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine is achieved through an acid-catalyzed reaction under mild conditions . These methods indicate that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization with sulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions such as π–π interactions, as seen in the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The sulfonyl groups and the pyrrolidine ring contribute to the three-dimensional conformation of these molecules, which is crucial for their biological activity. The stereocenter at the pyrrolidine ring, as in the case of the diltiazem analogue, can lead to stereoselective behavior, which is important for the compound's pharmacological properties .

Chemical Reactions Analysis

The reactivity of sulfone and pyrrolidine derivatives can be quite varied. For instance, allenyl sulfones can undergo nucleophilic [3 + 2] cycloaddition reactions, leading to the formation of 3-pyrrolines . The presence of a sulfonyl group can also influence the regiochemistry of aromatic nucleophilic substitution reactions, as seen with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine10. These reactions are essential for the functionalization of the pyrrolidine ring and the introduction of various substituents that can modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing pyrrolidines are influenced by the presence of sulfonyl and other substituent groups. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The introduction of chloro and methyl groups, as seen in related compounds, can affect the lipophilicity and, consequently, the pharmacokinetics of the molecule . The stereocenters in these compounds can also lead to different enantiomers with distinct physical properties and biological activities .

科学研究应用

药物化学中的磺酰胺抑制剂

磺酰胺化合物,包括具有吡咯烷骨架的化合物,是一类重要的合成抗生素,其应用已超出抗菌治疗,扩展到癌症治疗、青光眼治疗、炎症,甚至头皮屑控制。这些化合物因其在治疗各种疾病中的广泛用途而备受赞誉,突显了磺酰胺结构在药物开发中的多功能性。2013年至今对磺酰胺抑制剂的综述概述了这些化合物在治疗应用中的范围,强调了它们在靶向广泛生物过程中的作用 (Gulcin & Taslimi, 2018).

氟化合物的环境影响

在环境科学中,对全氟烷基和多氟烷基物质 (PFAS) 的研究因其持久性和毒性而受到极大关注。尽管与指定化学物质没有直接关系,但对 PFAS 暴露的环境归宿、生物蓄积和健康风险的研究说明了管理和减轻此类持久性有机污染物影响的复杂性。对全氟烷基化学物质的微生物降解的综述强调了了解这些化合物的生物降解途径和环境归宿的重要性 (Liu & Mejia Avendaño, 2013).

聚合物技术和改性

在聚合物技术中,聚合物的改性,包括具有砜和吡咯烷结构的聚合物,对于开发具有增强性能的新材料至关重要。化学改性策略旨在提高聚合物的亲水性、耐化学性和整体性能,以用于从过滤膜到生物相容性材料的各种应用。对聚醚砜纳滤膜的化学改性的综述突出了通过表面和本体改性提高膜性能的进展,说明了此类化学干预的应用潜力 (Bruggen, 2009).

属性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S2/c1-14-17(19)10-5-11-18(14)26(23,24)20-12-6-7-15(20)13-25(21,22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKADZEACLXGZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)